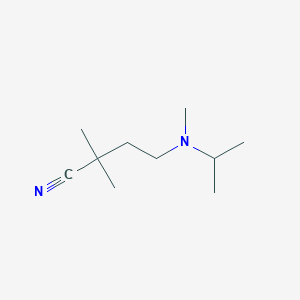
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile is an organic compound that features a nitrile group attached to a butane backbone, with an isopropyl(methyl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile typically involves the reaction of 2,2-dimethylbutanenitrile with isopropyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. Advanced purification techniques, such as distillation or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The isopropyl(methyl)amino group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbutanenitrile: Lacks the isopropyl(methyl)amino substituent, resulting in different chemical properties and reactivity.
Isopropylamine: A simpler amine without the nitrile group, used in various industrial applications.
Methylamine: Another simple amine, differing in its substituents and reactivity.
Uniqueness
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile is unique due to the combination of its nitrile and isopropyl(methyl)amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler or structurally different compounds.
Biological Activity
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to a class of nitriles that have been studied for their pharmacological properties. The general structure can be represented as follows:
Where the specific arrangement of isopropyl and methyl groups contributes to its biological activity. The synthesis often involves multi-step organic reactions that yield various derivatives, enhancing its potential applications in medicinal chemistry.
1. Inhibition of Cancer Cell Growth
Research indicates that this compound exhibits significant anti-cancer properties. A study demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including melanoma and leukemia .
- Case Study : A phenotypic screening approach was utilized to evaluate the cytotoxic effects of this compound on MDA-MB-231 (breast cancer) cells. Results showed a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent .
The biological activity is primarily attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and survival. It has been suggested that the nitrile group plays a crucial role in interacting with biological targets such as enzymes involved in metabolic processes .
- Enzyme Interaction : The compound may act as an inhibitor of specific enzymes crucial for tumor growth, including those involved in the Raf signaling pathway, which is often dysregulated in cancer .
1. Cancer Treatment
The compound has shown promise in treating various cancers:
- Acute Myelogenous Leukemia (AML)
- Chronic Myelogenous Leukemia (CML)
- Melanoma
- Non-Small Cell Lung Cancer (NSCLC)
Clinical studies are ongoing to assess the efficacy and safety of this compound as part of combination therapies for these malignancies .
2. Potential Side Effects
While the therapeutic potential is significant, it is essential to consider possible side effects associated with its use. Preliminary studies suggest gastrointestinal disturbances and potential neurotoxicity at higher doses, necessitating careful dose management in clinical settings .
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2,2-dimethyl-4-[methyl(propan-2-yl)amino]butanenitrile |
InChI |
InChI=1S/C10H20N2/c1-9(2)12(5)7-6-10(3,4)8-11/h9H,6-7H2,1-5H3 |
InChI Key |
SCUBVRKRGSWLSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















